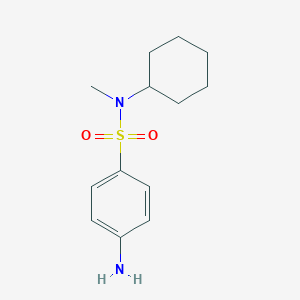

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-cyclohexyl-N-methylamine in the presence of a base such as pyridine . The reaction proceeds as follows:

Reaction of benzenesulfonyl chloride with N-cyclohexyl-N-methylamine:

Analyse Chemischer Reaktionen

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide has been explored for its potential therapeutic applications:

- Antimicrobial Activity : The sulfonamide moiety allows it to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antitumor Properties : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including human pre-B leukemia cells. It shows potential in inhibiting cell proliferation through kinase inhibition, suggesting its application in targeted cancer therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Kinase Inhibition : Studies have shown that this compound effectively inhibits Mer kinase activity, with an IC50 value significantly lower than related compounds. This suggests enhanced potency and potential for developing targeted therapies against cancers where Mer is overexpressed .

- Histamine H3 Receptor Antagonism : The compound acts as an antagonist at histamine H3 receptors, which are involved in various physiological processes including neurotransmission. Its binding affinity indicates potential therapeutic uses in managing allergies and sleep disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated:

- Inhibition Zones : Significant inhibition zones were observed against both Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Case Study 2: Antitumor Activity in Cell Lines

Research involving the treatment of various cancer cell lines with this compound revealed:

- Colony Formation Assays : Treatment led to a significant reduction in colony formation in soft agar assays, indicating strong anti-tumor activity at sub-micromolar concentrations.

- Mechanistic Insights : Further analysis suggested that the compound's ability to inhibit kinase activity was a key mechanism underlying its anti-tumor effects .

Wirkmechanismus

The mechanism of action of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide can be compared with other sulfonamide compounds such as:

4-Amino-N-methyl-benzenesulfonamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.

N-cyclohexyl-N-methyl-benzenesulfonamide: Lacks the amino group, which reduces its ability to participate in certain chemical reactions.

Sulfanilamide: A simpler sulfonamide with broad applications in medicine as an antibiotic.

The uniqueness of this compound lies in its combination of the cyclohexyl and amino groups, which confer specific chemical and biological properties .

Biologische Aktivität

4-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O2S, with a molecular weight of approximately 284.39 g/mol. Its structure features an amino group, a cyclohexyl group, and a methylsulfonamide moiety attached to a benzene ring. This configuration is significant for its biological interactions.

Sulfonamides generally exert their antibacterial effects by inhibiting bacterial folic acid synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. The structural modifications in this compound may enhance its interaction with this target or other biological molecules, potentially leading to improved efficacy against resistant strains.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The presence of the cyclohexyl group in this compound may influence its pharmacokinetic properties and enhance its binding affinity to bacterial enzymes compared to simpler sulfonamides.

Anticancer Activity

Recent studies have suggested that sulfonamide compounds can also exhibit anticancer properties. For instance, analogs of sulfonamides have shown promise in inhibiting specific kinases involved in tumor growth. The potential anticancer activity of this compound may be explored through structure-activity relationship (SAR) studies.

Case Studies and Research Findings

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The compound's lipophilicity due to the cyclohexyl group may enhance its membrane permeability, which is beneficial for both antimicrobial and anticancer applications.

Eigenschaften

IUPAC Name |

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWPQNWGSVWCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322315 | |

| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-48-3 | |

| Record name | 7467-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.